Cas no 25627-36-5 (1-Propanamine,3-dibenzo[b,e]thiepin-11(6H)-ylidene-N,N-dimethyl-, hydrochloride, (E)- (9CI))

1-Propanamine,3-dibenzo[b,e]thiepin-11(6H)-ylidene-N,N-dimethyl-, hydrochloride, (E)- (9CI) structure
25627-36-5 structure
Product Name:1-Propanamine,3-dibenzo[b,e]thiepin-11(6H)-ylidene-N,N-dimethyl-, hydrochloride, (E)- (9CI)
Numero CAS:25627-36-5
MF:C19H22ClNS
MW:331.902682781219
CID:269022
PubChem ID:9884029
Update Time:2025-04-19

1-Propanamine,3-dibenzo[b,e]thiepin-11(6H)-ylidene-N,N-dimethyl-, hydrochloride, (E)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Propanamine,3-dibenzo[b,e]thiepin-11(6H)-ylidene-N,N-dimethyl-, hydrochloride, (E)- (9CI)
    • [(3E)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]-dimethylazanium,chloride
    • Dibenzo[b,e]thiepin, 1-propanamine deriv.
    • Dibenzo[b,e]thiepin-D11(6H),g-propylamine, N,N-dimethyl-, hydrochloride,(E)- (8CI)
    • 1-Propanamine, 3-dibenzo[b,e]thiepin-11(6H)-ylidene-N,N-dimethyl-, hydrochloride, (E)-
    • Thaden
    • (3E)-3-(Dibenzo[b,e]thiepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine, hydrogen chloride (1:1)
    • Prothiaden hydrochloride
    • Dothiepin HCl
    • dosulepin hydrochloride
    • AMY40796
    • DOTHIEPINHCL
    • 11-(3-Dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepine hydrochloride
    • 11-[3-(Dimethylamino)propylidene]-6,e]thiepine hydrochloride
    • Q27116969
    • Prothiaden
    • Dopress
    • Dibenzo(b,e)thiepin-delta(sup 11(6H),gamma)-propylamine, N,N-dimethyl-, hydrochloride
    • Prothiadiene
    • EINECS 212-978-8
    • Depresym
    • SR-01000838836
    • N,e]thiepin-.delta.11(6H),.gamma.-propylamine, hydrochloride
    • N,N-Dimethyldibenzo(b,e)thiepin-delta(sup 11(6H),gamma)-propylamine hydrochloride
    • SMR001233202
    • DTXSID60873550
    • 897-15-4
    • 11-[3-(Dimethylamino)propylidene]-6,e]thiepin hydrochloride
    • NSC 172130
    • SCHEMBL35428
    • Dibenzo(b,e)thiepin-delta(sup 11(6H),gamma)-propylamine, N,N-dimethyl-, hydrochloride, (E)-
    • Dibenzo(b,e)thiepin-delta11(6H),gamma-propylamine, N,N-dimethyl-, hydrochloride
    • SR-01000838836-2
    • DOSULEPIN HYDROCHLORIDE [EP MONOGRAPH]
    • Idom
    • DOSULEPIN HYDROCHLORIDE [WHO-DD]
    • DOSULEPIN HYDROCHLORIDE [JAN]
    • Dosulepine
    • Dothiepin Hydrochloride; Dosulepin Hydrochloride
    • 1-Propanamine,e]thiepin-11(6H)-ylidene-N,N-dimethyl-, hydrochloride
    • Dothiepin hydrochloride [USAN]
    • BD164382
    • 1-Propanamine, 3-dibenzo(b,e)thiepin-11(6H)-ylidene-N,N-dimethyl-, hydrochloride
    • Dothiepin Hydrochloride (Dosulepin Hydrochloride) 1.0 mg/ml in Methanol (as free base)
    • Dothiepin.HCl (cis/trans)
    • trans-dothiepin hydrochloride
    • Prothiadene hydrochloride
    • 3H0042311V
    • CHEBI:36805
    • Dothep
    • trans-11-(3-Dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepin hydrochloride
    • DOSULEPIN HYDROCHLORIDE [MART.]
    • WLN: T C676 IS&T&J B3N1&1 &GH
    • Dothiepin hydrochloride
    • Xerenal
    • Dothiepin.HCl (cis/trans), 1mg/ml in Methanol
    • DOTHIEPIN HYDROCHLORIDE [MI]
    • CHEMBL1711280
    • NSC-172130
    • MLS002153839
    • Dibenzo[b,.gamma.-propylamine, N,N-dimethyl-, hydrochloride
    • CCG-220488
    • Dothiepin hydrochloride- Bio-X
    • NSC172130
    • Dosulepin chloride
    • 25627-36-5
    • Prothiadene
    • UNII-3H0042311V
    • Inchi: 1S/C19H21NS.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11+;
    • Chiave InChI: XUPZAARQDNSRJB-SJDTYFKWSA-N
    • Sorrisi: Cl.S1C2C=CC=CC=2/C(=C/CCN(C)C)/C2C=CC=CC=2C1

Proprietà calcolate

  • Massa esatta: 331.11636
  • Massa monoisotopica: 331.116148
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 3
  • Complessità: 363
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 29.7

Proprietà sperimentali

  • Colore/forma: Solid powder
  • Punto di ebollizione: 430.9°Cat760mmHg
  • Punto di infiammabilità: 214.4°C
  • PSA: 3.24

1-Propanamine,3-dibenzo[b,e]thiepin-11(6H)-ylidene-N,N-dimethyl-, hydrochloride, (E)- (9CI) Informazioni sulla sicurezza

  • Parola segnale:Warning
  • Condizioni di conservazione:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).

1-Propanamine,3-dibenzo[b,e]thiepin-11(6H)-ylidene-N,N-dimethyl-, hydrochloride, (E)- (9CI) Letteratura correlata

Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.